molecular formula C16H17NO B12087713 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine

1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine

Cat. No.: B12087713
M. Wt: 239.31 g/mol
InChI Key: JVTJGVRWCIELLU-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is an organic compound with a molecular weight of 239.31 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various research and development endeavors . The compound is characterized by a cyclopropane ring attached to a benzyloxyphenyl group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and other biological processes.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and selectivity compared to its analogs.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C16H17NO/c17-16(10-11-16)14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,10-12,17H2

InChI Key

JVTJGVRWCIELLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

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